1-(2-(3,4-dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine is a chemical compound with the CAS number 289716-94-5. It is classified as an organic compound and belongs to the category of amines, specifically secondary amines due to the presence of a nitrogen atom bonded to two carbon-containing groups. This compound features a complex structure that includes both dichlorophenoxy and fluorophenyl moieties, making it of interest in various chemical and pharmaceutical applications.
The synthesis of 1-(2-(3,4-dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine can be approached through several methods, typically involving nucleophilic substitution reactions or coupling reactions. A common method includes:
Technical details regarding reaction yields and conditions can vary based on specific laboratory setups and methodologies used.
The molecular formula of 1-(2-(3,4-dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine is C14H12Cl2FNO. The structure can be represented using various notations:
c1(c(cc(cc1)F)CNC)Oc2cc(c(cc2)Cl)Cl
FQEBOQLYHASAOY-UHFFFAOYSA-N
1-(2-(3,4-dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine may participate in several chemical reactions typical for amines and phenolic compounds:
Technical details regarding specific reaction conditions (temperature, solvent, catalysts) depend on the desired outcome and scale of synthesis.
The physical and chemical properties of 1-(2-(3,4-dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine include:
Relevant data should be obtained through experimental characterization for precise applications.
1-(2-(3,4-dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine has potential applications in several fields:
Further research is needed to fully explore its applications and efficacy in these areas.
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3